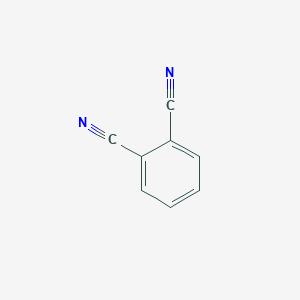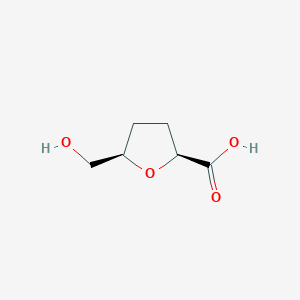
(2S,5R)-5-(Hydroxymethyl)oxolane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,5R)-5-(Hydroxymethyl)oxolane-2-carboxylic acid, also known as HOMOcysteine, is an important amino acid derivative that has been extensively studied due to its role in various biochemical and physiological processes. HOMOcysteine is a key intermediate in the biosynthesis of methionine and cysteine, two essential amino acids that are required for protein synthesis and other important cellular functions.
Mécanisme D'action
(2S,5R)-5-(Hydroxymethyl)oxolane-2-carboxylic acid exerts its effects through a number of different mechanisms, including the regulation of gene expression, the modulation of enzyme activity, and the production of reactive oxygen species. (2S,5R)-5-(Hydroxymethyl)oxolane-2-carboxylic acid has also been found to interact with a number of different proteins and receptors in the body, including the NMDA receptor and the endothelial nitric oxide synthase enzyme.
Effets Biochimiques Et Physiologiques
(2S,5R)-5-(Hydroxymethyl)oxolane-2-carboxylic acid has a number of important biochemical and physiological effects in the body. For example, (2S,5R)-5-(Hydroxymethyl)oxolane-2-carboxylic acid has been found to regulate the expression of a number of different genes, including those involved in the regulation of lipid metabolism and inflammation. (2S,5R)-5-(Hydroxymethyl)oxolane-2-carboxylic acid has also been found to modulate the activity of a number of different enzymes, including the cystathionine beta-synthase enzyme.
Avantages Et Limitations Des Expériences En Laboratoire
(2S,5R)-5-(Hydroxymethyl)oxolane-2-carboxylic acid is a useful tool for researchers studying a wide range of biological processes. However, there are some limitations to its use in laboratory experiments. For example, (2S,5R)-5-(Hydroxymethyl)oxolane-2-carboxylic acid is highly reactive and can be difficult to work with in certain experimental conditions. Additionally, the effects of (2S,5R)-5-(Hydroxymethyl)oxolane-2-carboxylic acid on different biological systems can be complex and difficult to interpret.
Orientations Futures
There are a number of exciting future directions for research on (2S,5R)-5-(Hydroxymethyl)oxolane-2-carboxylic acid. For example, researchers are investigating the use of (2S,5R)-5-(Hydroxymethyl)oxolane-2-carboxylic acid as a biomarker for the early detection of cardiovascular disease and other health conditions. Additionally, researchers are exploring the potential therapeutic applications of (2S,5R)-5-(Hydroxymethyl)oxolane-2-carboxylic acid in the treatment of neurological disorders and other diseases. Further research is needed to fully understand the complex role of (2S,5R)-5-(Hydroxymethyl)oxolane-2-carboxylic acid in the body and its potential applications in medicine and other fields.
Méthodes De Synthèse
(2S,5R)-5-(Hydroxymethyl)oxolane-2-carboxylic acid can be synthesized by a number of different methods, including enzymatic and chemical processes. One common method involves the enzymatic conversion of homocysteine thiolactone to (2S,5R)-5-(Hydroxymethyl)oxolane-2-carboxylic acid using the enzyme homocysteine thiolactonase. Chemical synthesis methods have also been developed, including the use of reagents such as sodium borohydride and sodium cyanoborohydride.
Applications De Recherche Scientifique
(2S,5R)-5-(Hydroxymethyl)oxolane-2-carboxylic acid has been extensively studied in the field of biochemistry and has been found to play a role in a number of important physiological processes. For example, elevated levels of (2S,5R)-5-(Hydroxymethyl)oxolane-2-carboxylic acid have been associated with an increased risk of cardiovascular disease, stroke, and other health conditions. Researchers have also investigated the role of (2S,5R)-5-(Hydroxymethyl)oxolane-2-carboxylic acid in the development of Alzheimer's disease and other neurological disorders.
Propriétés
Numéro CAS |
119943-82-7 |
|---|---|
Nom du produit |
(2S,5R)-5-(Hydroxymethyl)oxolane-2-carboxylic acid |
Formule moléculaire |
C6H10O4 |
Poids moléculaire |
146.14 g/mol |
Nom IUPAC |
(2S,5R)-5-(hydroxymethyl)oxolane-2-carboxylic acid |
InChI |
InChI=1S/C6H10O4/c7-3-4-1-2-5(10-4)6(8)9/h4-5,7H,1-3H2,(H,8,9)/t4-,5+/m1/s1 |
Clé InChI |
TVGCZNDJHVWSPN-UHNVWZDZSA-N |
SMILES isomérique |
C1C[C@H](O[C@H]1CO)C(=O)O |
SMILES |
C1CC(OC1CO)C(=O)O |
SMILES canonique |
C1CC(OC1CO)C(=O)O |
Synonymes |
L-erythro-Hexonic acid, 2,5-anhydro-3,4-dideoxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




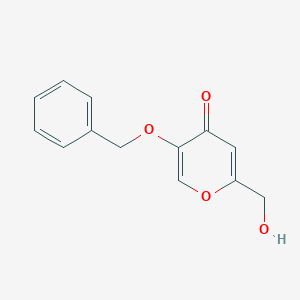
![1-Hexyl-4-(4-isothiocyanatophenyl)bicyclo[2.2.2]octane](/img/structure/B49031.png)

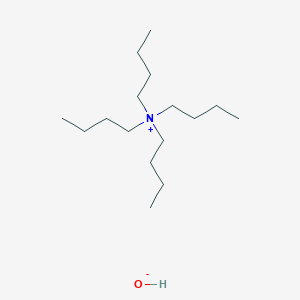
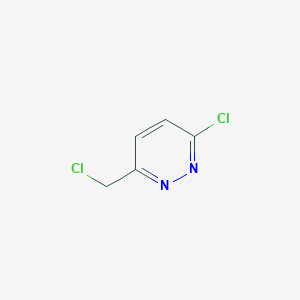

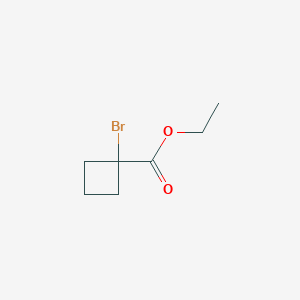
![3-Bromo-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B49044.png)

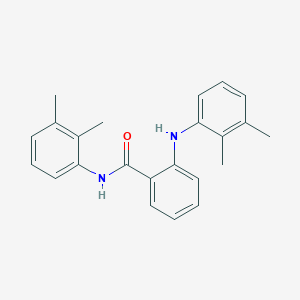
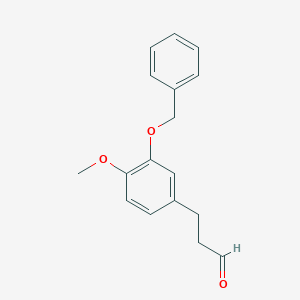
![5-amino-6-fluorobenzo[d]thiazol-2(3H)-one](/img/structure/B49050.png)
